

# An In-depth Technical Guide to the Spectroscopic Data of Citronellyl Formate

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## Compound of Interest

Compound Name:	Citronellyl formate
CAS No.:	93919-93-8
Cat. No.:	B7798338

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This guide provides a comprehensive analysis of the spectroscopic data of **Citronellyl Formate** (CAS 105-85-1), a monoterpene ester valued for its fruity-floral aroma in the fragrance and flavor industries.[1][2] A thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and the development of new applications. This document synthesizes experimental data from various sources to offer a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

## Molecular Structure and Physicochemical Properties

**Citronellyl formate**, with the molecular formula  $C_{11}H_{20}O_2$  and a molecular weight of 184.28 g/mol, is the formate ester of citronellol.[3] It is a colorless to pale yellow liquid with a characteristic fruity, rose-like scent.[2][3]

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	[3]
Molecular Weight	184.28 g/mol	[3]
CAS Number	105-85-1	[4]
Appearance	Colorless to pale yellow liquid	[3][4]
Odor	Fruity, floral, rose-like	[1][2]

Below is a diagram illustrating the molecular structure of **Citronellyl Formate**.

Caption: Molecular structure of **Citronellyl Formate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Citronellyl formate**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **Citronellyl formate** provides detailed information about the chemical environment of each proton. While a complete, experimentally verified and assigned spectrum from a single source is not readily available in the literature, the expected chemical shifts and multiplicities can be predicted based on the structure and data from analogous compounds.

Experimental Protocol: A typical <sup>1</sup>H NMR spectrum is acquired on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent and tetramethylsilane (TMS) as an internal standard.

Data Interpretation:

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
H-1	8.05	s	1H	-
H-2	4.15	t	2H	7.0
H-5	5.10	t	1H	7.0
H-4	2.00	m	2H	-
H-3	1.95	m	1H	-
H-6'	1.68	s	3H	-
H-7'	1.60	s	3H	-
H-3'	0.90	d	3H	6.5
H-6	1.15-1.45	m	2H	-
H-7	1.15-1.45	m	2H	-

#### Causality Behind Assignments:

- **Formate Proton (H-1):** The proton attached to the carbonyl carbon of the formate group is highly deshielded and appears as a sharp singlet significantly downfield, typically around 8.05 ppm.
- **Methylene Protons Adjacent to Oxygen (H-2):** The two protons on the carbon attached to the ester oxygen are deshielded by the electronegative oxygen and appear as a triplet around 4.15 ppm, split by the adjacent methylene group.
- **Olefinic Proton (H-5):** The proton on the trisubstituted double bond appears as a triplet around 5.10 ppm due to coupling with the adjacent methylene protons.
- **Allylic Protons (H-4):** These protons are adjacent to the double bond and are thus slightly deshielded, appearing as a multiplet around 2.00 ppm.

- Methyl Protons on the Double Bond (H-6' and H-7'): The two methyl groups attached to the double bond are in different chemical environments and are expected to appear as singlets around 1.68 and 1.60 ppm.
- Methyl Protons at C-3 (H-3'): This methyl group is attached to a chiral center and appears as a doublet around 0.90 ppm, split by the single proton at C-3.
- Aliphatic Protons (H-3, H-6, H-7): The remaining methylene and methine protons in the alkyl chain appear as complex multiplets in the upfield region of the spectrum.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: A standard <sup>13</sup>C NMR spectrum is acquired at 75 or 125 MHz in CDCl<sub>3</sub> with complete proton decoupling.

Data Interpretation:

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (C=O)	161.0
C-2 (-CH <sub>2</sub> -O)	63.5
C-5 (=CH-)	124.5
C-6 (=C(CH <sub>3</sub> ) <sub>2</sub> )	131.5
C-4 (-CH <sub>2</sub> -)	25.5
C-3 (-CH(CH <sub>3</sub> )-)	37.5
C-7 (-CH <sub>2</sub> -)	35.5
C-6' (-CH <sub>3</sub> )	25.7
C-7' (-CH <sub>3</sub> )	17.6
C-3' (-CH <sub>3</sub> )	19.5
C-8 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	29.5

#### Causality Behind Assignments:

- **Carbonyl Carbon (C-1):** The formate carbonyl carbon is the most deshielded carbon and appears significantly downfield, with a reported experimental value around 165.8 ppm.<sup>[5]</sup>
- **Olefinic Carbons (C-5 and C-6):** The sp<sup>2</sup> hybridized carbons of the double bond appear in the range of 120-140 ppm. The quaternary carbon (C-6) is typically further downfield than the methine carbon (C-5).
- **Carbon Adjacent to Oxygen (C-2):** The carbon atom directly bonded to the ester oxygen is deshielded and appears around 63.5 ppm.
- **Aliphatic Carbons:** The remaining sp<sup>3</sup> hybridized carbons appear in the upfield region (15-40 ppm). The chemical shifts are influenced by their substitution and proximity to functional groups.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **Citronellyl formate** is characterized by strong absorptions corresponding to the ester functional group and the carbon-carbon double bond.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkane)
1725	Strong	C=O stretching (ester)
1180	Strong	C-O stretching (ester)
1670	Medium	C=C stretching (alkene)

Causality Behind Assignments:

- **C=O Stretch:** The most prominent peak in the IR spectrum of an ester is the strong absorption due to the carbonyl group stretch, which for a formate ester, typically appears around 1725 cm<sup>-1</sup>.
- **C-O Stretch:** The C-O single bond stretching of the ester group gives rise to a strong band in the fingerprint region, usually around 1180 cm<sup>-1</sup>.
- **C-H Stretch:** The absorptions in the 2960-2850 cm<sup>-1</sup> region are characteristic of the stretching vibrations of the C-H bonds in the alkyl part of the molecule.
- **C=C Stretch:** The presence of the carbon-carbon double bond is confirmed by a medium intensity peak around 1670 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: A mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) at 70 eV.

Data Interpretation:

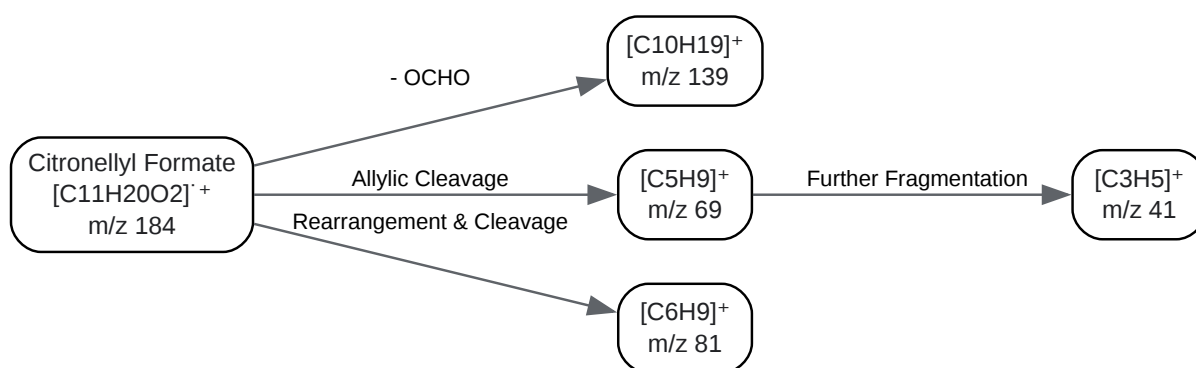
The mass spectrum of **Citronellyl formate** does not typically show a prominent molecular ion peak ( $M^+$ ) at  $m/z$  184 due to its instability under EI conditions. The spectrum is dominated by fragment ions resulting from characteristic cleavage pathways.

Major Fragment Ions:

$m/z$	Relative Intensity	Proposed Fragment
69	High	$[C_5H_9]^+$
41	High	$[C_3H_5]^+$ (Allyl cation)
81	Medium	$[C_6H_9]^+$
55	Medium	$[C_4H_7]^+$
95	Low	$[C_7H_{11}]^+$
139	Low	$[M - OCHO]^+$

Fragmentation Pathway:

The fragmentation of **Citronellyl formate** is initiated by the ionization of the molecule. The primary fragmentation pathways involve the cleavage of bonds alpha to the oxygen atoms and the double bond, leading to the formation of stable carbocations.



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Caption: Proposed fragmentation pathway of **Citronellyl Formate** in EI-MS.

- Loss of the Formate Group: Cleavage of the C-O bond results in the loss of a formyloxy radical ( $\bullet\text{OCHO}$ ), leading to the formation of the citronellyl cation at m/z 139.
- Allylic Cleavage: A common fragmentation pathway for unsaturated compounds is the cleavage of the bond beta to the double bond, which is an allylic position. This leads to the formation of a stable resonance-stabilized carbocation. In **Citronellyl formate**, this cleavage results in the highly abundant ion at m/z 69.
- Formation of Other Fragments: The ions at m/z 81, 55, and 41 are likely formed through further fragmentation and rearrangement of the primary fragment ions.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **Citronellyl formate**. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. The detailed analysis of the spectral features and their correlation with the molecular structure serves as a valuable resource for researchers, scientists, and drug development professionals working with this important aroma chemical. The protocols and interpretations provided herein are based on established scientific principles and authoritative data, ensuring the trustworthiness and reliability of the information.

## References

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